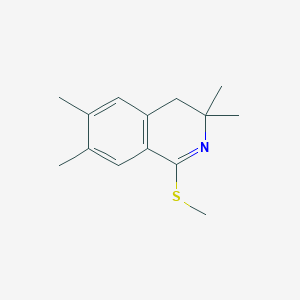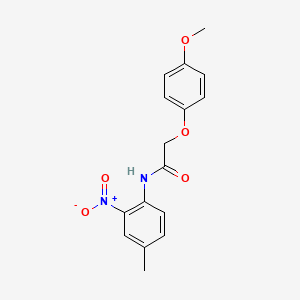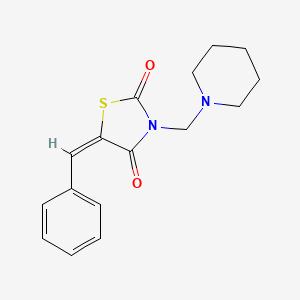
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline (TMIQ) is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. TMIQ belongs to the family of isoquinoline alkaloids and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, this compound has been found to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has several advantages for lab experiments. This compound is readily available and can be synthesized with high yields. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound is insoluble in water and requires the use of organic solvents for experiments. Additionally, this compound has low bioavailability and requires the use of high concentrations for in vitro experiments.
Direcciones Futuras
There are several future directions for the study of 3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline. One direction is the investigation of the potential therapeutic use of this compound in the treatment of cancer. Another direction is the study of the mechanism of action of this compound and the identification of its molecular targets. Additionally, the development of this compound analogs with improved bioavailability and potency is an area of future research.
Métodos De Síntesis
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline can be synthesized using a variety of methods. One method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium hydride in dimethyl sulfoxide. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl thiocyanate and sodium hydride in dimethylformamide. Both methods result in the formation of this compound with high yields.
Aplicaciones Científicas De Investigación
3,3,6,7-tetramethyl-1-(methylthio)-3,4-dihydroisoquinoline has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress.
Propiedades
IUPAC Name |
3,3,6,7-tetramethyl-1-methylsulfanyl-4H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS/c1-9-6-11-8-14(3,4)15-13(16-5)12(11)7-10(9)2/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMVZPCRHFRSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B4985041.png)
![ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)

![5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4985055.png)

![(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4985068.png)
![1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B4985082.png)
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)

![dimethyl 5-[(methoxyacetyl)amino]isophthalate](/img/structure/B4985121.png)


![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)